Product packaging for 1-Butyl-3-methylpiperazine(Cat. No.:CAS No. 109055-57-4)

1-Butyl-3-methylpiperazine

Cat. No.: B13094576
CAS No.: 109055-57-4
M. Wt: 156.27 g/mol
InChI Key: PHZSRKRJHYCDKX-UHFFFAOYSA-N
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Description

1-Butyl-3-methylpiperazine (CAS 109055-57-4) is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a versatile nitrogen-containing heterocycle that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure features both a piperazine ring and alkyl substituents, making it a useful intermediate for the exploration of novel chemical spaces and the development of new molecular entities. Researchers utilize this compound as a synthetic precursor. Its calculated physical properties include a density of approximately 0.849 g/cm³, a boiling point of ~206°C at 760 mmHg, and a flash point of around 64.6°C . The compound's HS code is 2933599090 . As a specialized chemical, this compound is offered exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B13094576 1-Butyl-3-methylpiperazine CAS No. 109055-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109055-57-4

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-butyl-3-methylpiperazine

InChI

InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-9(2)8-11/h9-10H,3-8H2,1-2H3

InChI Key

PHZSRKRJHYCDKX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC(C1)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Butyl 3 Methylpiperazine

Direct Alkylation Approaches to N1-Butylpiperazine Structures

Direct alkylation of 3-methylpiperazine is a primary method for the synthesis of 1-Butyl-3-methylpiperazine. This approach focuses on introducing the butyl group onto one of the nitrogen atoms of the existing piperazine (B1678402) ring. The key challenge in this methodology is achieving regioselectivity, ensuring the butyl group attaches to the desired nitrogen atom.

Alkylation Reactions of 3-Methylpiperazine with Butylating Agents

The reaction of 3-methylpiperazine with a butylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), is a direct route to forming the N-butyl bond. google.comgoogle.com In this SN2 reaction, the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbon of the butylating agent.

However, because 3-methylpiperazine possesses two secondary amine groups at the N1 and N4 positions, this reaction can yield a mixture of products. The potential products include the desired this compound, the isomeric 1-butyl-5-methylpiperazine (if starting with 2-methylpiperazine), and the dialkylated product, 1,4-dibutyl-2-methylpiperazine. The relative yields of these products depend significantly on the reaction conditions.

A common strategy to control the reaction involves using a protecting group. For instance, the more sterically accessible N1 nitrogen can be protected with a group like tert-butoxycarbonyl (Boc). chemicalbook.comscbt.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This allows for the selective alkylation of the N4 nitrogen. Subsequent removal of the protecting group and a second, different alkylation step can then be performed if desired.

Optimization of Reaction Conditions and Catalytic Systems for Regioselective N-Alkylation

Achieving regioselective N-alkylation is critical for an efficient synthesis. The two nitrogen atoms in 3-methylpiperazine exhibit different reactivity due to steric and electronic effects. The N1 nitrogen is generally more sterically accessible than the N4 nitrogen, which is adjacent to the methyl group. This inherent difference can be exploited to favor alkylation at the N1 position.

Optimization of reaction conditions is paramount for maximizing the yield of the desired N1-alkylated product while minimizing the formation of the N4-isomer and dialkylated byproducts. beilstein-journals.org Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the alkylating agent. beilstein-journals.orgnih.gov For example, using a bulky base might selectively deprotonate the more accessible N1 amine, promoting its subsequent reaction.

Palladium-catalyzed N-alkylation reactions have also been developed, offering alternative routes with potentially higher selectivity. chemrxiv.org These catalytic systems can operate under milder conditions and may offer better control over the reaction's outcome. The choice of ligand for the palladium catalyst can influence the steric environment around the metal center, thereby directing the alkylating agent to the desired nitrogen atom. researchgate.net

Table 1: Factors Influencing Regioselective N-Alkylation
ParameterEffect on Regioselectivity (Favoring N1-Alkylation)Example Conditions
Base A non-nucleophilic, sterically hindered base can favor deprotonation of the less hindered N1 position. Inorganic bases like K2CO3 or Cs2CO3 are commonly used. beilstein-journals.orgresearchgate.netSodium hydride (NaH), Potassium carbonate (K2CO3)
Solvent The polarity of the solvent can influence the nucleophilicity of the amine and the reaction pathway. Aprotic polar solvents are often effective. beilstein-journals.orgTetrahydrofuran (THF), Dimethylformamide (DMF) beilstein-journals.org
Temperature Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1-alkylated isomer. google.com0 °C to room temperature
Alkylating Agent More reactive alkylating agents (e.g., alkyl iodides vs. bromides) can sometimes lead to lower selectivity and increased dialkylation. google.com1-Bromobutane, Butyl tosylate
Stoichiometry Using a slight excess of the piperazine relative to the alkylating agent can help to minimize the formation of the dialkylated product.1.1 : 1 ratio of 3-methylpiperazine to butyl halide

Cyclization Reactions for Piperazine Ring Formation

An alternative to modifying an existing piperazine ring is to construct the ring itself from acyclic precursors. This approach allows for the strategic placement of substituents during the ring-forming process.

Reductive Amination Routes to Substituted Piperazine Rings

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of cyclic amines like piperazines. nih.govresearchgate.net This strategy can involve a one-pot, tandem reaction where an amine is reductively coupled to a carbonyl compound, followed by an intramolecular cyclization. nih.gov For the synthesis of this compound, this could be envisioned by reacting N-butylethylenediamine with a three-carbon carbonyl compound, such as a pyruvate (B1213749) derivative. The initial reaction would form an imine, which is then reduced and cyclized to form the piperazine ring. The use of specific imine reductase (IRED) enzymes can also facilitate these transformations under mild conditions, often with high stereoselectivity. researchgate.netacs.org

Another approach involves the catalytic reductive cyclization of dioximes. mdpi.com This method consists of the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups to form the piperazine ring. mdpi.com

Intermolecular Coupling of Diamine Precursors for Ring Closure

The piperazine ring can be formed by coupling two separate components, typically involving a diamine and a reagent that provides a two-carbon linker. mdpi.com For instance, the reaction of N-butyl-1,2-diaminopropane with a 1,2-dihaloethane derivative can lead to the formation of the this compound ring through a double SN2 reaction. The efficiency of this ring closure depends on factors such as concentration (high dilution conditions favor intramolecular cyclization) and the nature of the leaving groups.

Palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines. organic-chemistry.org These methods can couple a diamine component with a propargyl unit, for example, to construct the heterocyclic core with high regio- and stereochemical control. organic-chemistry.org

Table 2: Potential Precursor Combinations for Intermolecular Coupling
Precursor 1 (Diamine Fragment)Precursor 2 (Two-Carbon Linker)General Reaction Type
N-Butyl-1,2-diaminopropane1,2-DichloroethaneDouble Nucleophilic Substitution
1,2-DiaminopropaneN,N-Dibutyl-1,2-dibromoethaneDouble Nucleophilic Substitution
N-(2-amino-1-methylethyl)butane-1-amineGlyoxal (followed by reduction)Double Reductive Amination

Hydrogenation of Pyrazine (B50134) Derivatives and their Transformation to Piperazines

The reduction of substituted pyrazines offers a robust method for synthesizing piperazines. wikipedia.org Pyrazines are aromatic heterocycles that can be hydrogenated to their saturated piperazine counterparts using various catalytic systems. nih.govacs.orgacs.org This strategy is particularly advantageous for preparing chiral piperazines with high enantiomeric purity. nih.govrsc.org

The synthesis of this compound via this route would typically start with 2-methylpyrazine. The pyrazine is first activated by N-alkylation with a butyl halide to form a pyrazinium salt. This activation facilitates the subsequent hydrogenation of the aromatic ring. Catalytic hydrogenation, often using noble metal catalysts like palladium, platinum, or rhodium, reduces the pyrazine ring to the piperazine structure. researchgate.net This process can be highly stereoselective, providing access to specific isomers of the final product. nih.govacs.org A study on a related compound involved synthesizing 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate from pyrazine-2-carboxylic acid through esterification and hydrogenation reduction, demonstrating the viability of this pathway. connectjournals.com

Table 3: Catalytic Systems for Pyrazine Hydrogenation
CatalystSupportTypical ConditionsReference
Palladium (Pd)Carbon (C)H2 gas, Methanol (B129727), Room Temperature rsc.orgresearchgate.net
Iridium (Ir) Complex-H2 gas, Dichloroethane, 50 °C nih.govacs.org
Rhodium (Rh)Carbon (C)H2 gas, Water, Elevated Temperature/Pressure acs.orgresearchgate.net
Platinum (Pt)Carbon (C)H2 gas, Acetic Acid, Room Temperature researchgate.net

Multi-step Synthesis via Precursors and Strategic Intermediates

Multi-step synthesis provides a controlled and versatile approach to constructing complex molecules like this compound. By carefully selecting starting materials and reaction sequences, chemists can precisely install the required functional groups and stereocenters.

Synthesis from Pyrazine-2-carboxylic Acid Derivatives and Subsequent Transformations

One established pathway to substituted piperazines involves the hydrogenation of a pyrazine ring system. This method leverages the aromatic pyrazine core as a stable precursor that can be chemically modified before its reduction to the saturated piperazine heterocycle.

The general sequence begins with a pyrazine-2-carboxylic acid derivative. This starting material can undergo esterification followed by catalytic hydrogenation, typically using a rhodium complex catalyst, which reduces the aromatic pyrazine ring to a piperazine ring. google.com This transformation is crucial as it establishes the core heterocyclic structure. Following the creation of the piperazine-2-carboxylate intermediate, further steps are required to introduce the N-butyl and C-methyl groups. The synthesis of various piperazine derivatives through the coupling of pyrazine-2-carboxylic acids with different amines is a well-documented strategy, often employing coupling reagents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com

A potential synthetic route could be envisioned as follows:

Hydrogenation: Asymmetric hydrogenation of a suitable pyrazine-2-carboxylic acid derivative to form the piperazine-2-carboxylic acid core. google.com

Reduction of Carboxylic Acid: The carboxylic acid group at the C2 position can be reduced to a hydroxymethyl group, which is then converted to a methyl group through subsequent functional group manipulations.

N-Butylation: The final step involves the selective alkylation of the nitrogen atom at the 1-position with a butyl group, for instance, through reductive amination or nucleophilic substitution with a butyl halide.

This strategy benefits from the availability of diverse pyrazine precursors, allowing for flexibility in the synthesis.

Utilization of Chiral 3-Methylpiperazine Precursors in Enantioselective Synthesis

For applications requiring a specific stereoisomer, an enantioselective synthesis is paramount. A highly efficient strategy involves starting with a commercially available, enantiopure precursor, such as (S)-1-Boc-3-methylpiperazine or its (R)-enantiomer. chemicalbook.comscbt.comsigmaaldrich.com These precursors already contain the desired methyl group at the C3 position with a defined stereochemistry.

The synthesis using this precursor is direct and typically involves two main steps:

N-Butylation: The unprotected secondary amine at the N4 position of the Boc-protected 3-methylpiperazine is alkylated with a butyl group. This can be achieved through standard N-alkylation methods, such as reductive amination with butanal or direct alkylation with a butyl halide (e.g., 1-bromobutane) in the presence of a base. nih.gov

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen is subsequently removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final enantiopure this compound. nih.gov

This approach is highly convergent and ensures excellent control over the stereochemistry at the C3 position, making it a preferred method for obtaining optically active products. chemicalbook.comchemicalbook.com The use of such chiral building blocks is a common tactic in the synthesis of various biologically active molecules. sigmaaldrich.com

Sequential Introduction of N-Butyl and C-Methyl Moieties

A modular approach involves forming the piperazine ring first and then sequentially adding the substituents. This can be achieved by protecting one of the piperazine nitrogens to allow for selective functionalization. mdpi.com

A plausible synthetic sequence is outlined below:

Monoprotection: Piperazine is first treated with a protecting group, such as di-tert-butyl dicarbonate (B1257347), to yield mono-Boc-piperazine. This protects one nitrogen atom, leaving the other available for reaction. mdpi.com

N-Butylation: The free secondary amine is then alkylated with a butyl group using methods like reductive amination with butanal or reaction with a butyl halide.

C-Methylation: The introduction of the methyl group at the C3 position is more challenging and represents a key step. Modern methods for C-H functionalization can be employed. For instance, photoredox catalysis allows for the site-selective C-H alkylation of piperazine substrates. nih.govmdpi.com This involves generating an α-amino radical which can then react with a suitable methyl source.

Deprotection: Finally, the Boc protecting group is removed to afford this compound.

This sequential strategy offers flexibility but requires careful control of regioselectivity, particularly during the C-H functionalization step.

Advanced Synthesis Techniques and Green Chemistry Methodologies

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing piperazine derivatives. researchgate.netresearchgate.net These advanced techniques aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy. thieme-connect.com

Development of Environmentally Benign Synthetic Pathways

The development of "green" synthetic routes is a major focus in modern organic chemistry. researchgate.net For piperazine synthesis, this includes the use of safer solvents, catalyst-free reactions, and microwave-assisted techniques to reduce reaction times and energy consumption. researchgate.net One-pot, multi-component reactions are particularly attractive as they reduce the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. nih.govmdpi.com

Photoredox catalysis, using visible light to drive chemical reactions, has emerged as a powerful green tool. tcichemicals.com This technology can be used to generate radical intermediates under mild conditions, enabling C-H functionalization and cyclization reactions that were previously difficult to achieve. mdpi.comthieme-connect.comacs.org The use of organic photocatalysts further enhances the sustainability of these methods by avoiding heavy metal contaminants. mdpi.com

Comparison of Synthetic Approaches
Methodology Starting Material Example Key Steps Advantages Challenges
From Pyrazine DerivativesPyrazine-2-carboxylic acidAromatic ring hydrogenation, functional group interconversion, N-alkylationReadily available starting materialsMultiple steps, potential for side reactions
From Chiral Precursors(S)-1-Boc-3-methylpiperazineN-alkylation, deprotectionHigh enantioselectivity, short and efficient routeCost and availability of chiral precursor
Sequential IntroductionPiperazineProtection, N-alkylation, C-H functionalization, deprotectionModular and flexibleC-H functionalization can be challenging and require specific catalysts
Green Chemistry MethodsVaries (e.g., diamines, aldehydes)Photoredox catalysis, multi-component reactionsReduced waste, milder conditions, improved atom economyCatalyst development and optimization may be required

Application of Sustainable Catalytic Systems for Piperazine Production

Catalysis is at the heart of green chemistry, and the development of sustainable catalytic systems is crucial for the efficient production of piperazines. mdpi.cominformahealthcare.com

Key developments in this area include:

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis offers a sustainable alternative to traditional methods. mdpi.com Iridium-based complexes and purely organic dyes like acridinium (B8443388) salts can catalyze the formation of piperazine rings from acyclic precursors, such as the reaction between glycine-based diamines and various aldehydes. tcichemicals.comacs.orgorganic-chemistry.org These reactions often proceed under mild conditions with high functional group tolerance.

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and operating under mild, aqueous conditions. researchgate.net While specific enzymes for this compound may not be established, the broader field of biocatalysis is rapidly expanding for the synthesis of nitrogen-containing heterocycles, representing a promising future direction for sustainable production.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, key tenets of green chemistry. nih.gov For instance, metal ions supported on polymeric resins can catalyze the synthesis of monosubstituted piperazines, shortening reaction times and facilitating easy separation. nih.gov

These advanced catalytic systems not only reduce the environmental impact of chemical synthesis but also often provide access to novel chemical transformations and molecular diversity. rsc.org

Minimization of By-product Formation and Process Efficiency

Several synthetic strategies have been developed to address these challenges, primarily focusing on either modulating the reactivity of the piperazine starting material or employing specific reaction pathways that favor mono-alkylation. These strategies include direct N-alkylation under controlled conditions, reductive amination, and the use of protecting groups.

Direct N-Alkylation Strategies

Direct alkylation of 3-methylpiperazine with a butylating agent, such as butyl bromide or butyl iodide, is a straightforward approach. However, to achieve high selectivity for the mono-butylated product, careful optimization of reaction parameters is crucial. The formation of the primary by-product, 1,4-dibutyl-2-methylpiperazine, can be suppressed by several methods.

One effective technique involves the use of a monopiperazinium salt. By reacting 3-methylpiperazine with one equivalent of a strong acid, one of the nitrogen atoms is protonated, rendering it significantly less nucleophilic. The subsequent alkylation then occurs selectively at the remaining free secondary amine. This method has been shown to produce N-monoalkylated piperazines that are "essentially free of N1N2-dialkylated derivatives".

Another approach to control mono-alkylation is to use a large excess of the piperazine substrate relative to the alkylating agent. This stoichiometric imbalance favors the reaction of the alkylating agent with the more abundant unreacted piperazine over the newly formed mono-alkylated product. While effective in increasing selectivity, this method can be less atom-economical and may require an efficient process for the recovery and recycling of the unreacted piperazine.

The choice of solvent and base is also critical in directing the outcome of the alkylation reaction. Non-polar solvents can be employed to modulate the reactivity of the amine groups. The use of a hindered base can also favor mono-alkylation by selectively deprotonating the less sterically encumbered starting material over the bulkier mono-alkylated product.

Parameter Condition for High Mono-alkylation Selectivity Rationale Potential By-products
Stoichiometry Large excess of 3-methylpiperazineIncreases the probability of the alkylating agent reacting with the starting material.1,4-Dibutyl-2-methylpiperazine
Reactivity Modulation Use of a monopiperazinium salt of 3-methylpiperazineProtects one nitrogen atom via protonation, directing alkylation to the other.Minimal dialkylation
Base Sterically hindered non-nucleophilic basePreferentially deprotonates the less bulky starting material.1,4-Dibutyl-2-methylpiperazine
Solvent Aprotic, non-polar solventsCan influence the nucleophilicity of the amine groups.1,4-Dibutyl-2-methylpiperazine

Reductive Amination

Reductive amination of 3-methylpiperazine with butyraldehyde (B50154) presents a highly efficient and selective alternative for the synthesis of this compound. This method involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of 3-methylpiperazine and butyraldehyde, which is then reduced in situ to the desired tertiary amine.

A key advantage of reductive amination is the significant reduction in the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. The choice of reducing agent is critical to the success of this method. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are selective for the iminium ion over the aldehyde starting material, thus minimizing the formation of by-products resulting from the reduction of butyraldehyde to butanol.

Process efficiency in reductive amination can be further enhanced by careful control of the reaction pH. Maintaining a slightly acidic pH facilitates the formation of the iminium ion intermediate without causing significant degradation of the reactants or the reducing agent.

Reaction Component Role in Minimizing By-products Common By-products
Carbonyl Compound ButyraldehydeReacts with 3-methylpiperazine to form an iminium ion intermediate.
Reducing Agent Sodium triacetoxyborohydride (STAB)Selectively reduces the iminium ion over the aldehyde.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Provides a suitable medium for the reaction.
pH Control Weakly acidicPromotes iminium ion formation.

Use of Protecting Groups

A highly effective strategy for ensuring mono-alkylation involves the use of a protecting group to temporarily block one of the nitrogen atoms of 3-methylpiperazine. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its ease of introduction and subsequent removal under relatively mild conditions.

The synthesis begins with the reaction of 3-methylpiperazine with di-tert-butyl dicarbonate (Boc)₂O to yield a mixture of mono- and di-protected piperazines. The desired mono-Boc-3-methylpiperazine can be separated and then subjected to N-alkylation with a butylating agent. The presence of the bulky Boc group directs the alkylation exclusively to the unprotected nitrogen atom. The final step involves the deprotection of the Boc group, typically using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound.

Step Description Key Considerations for Efficiency By-products
Protection Reaction of 3-methylpiperazine with (Boc)₂OOptimization of stoichiometry to maximize mono-Boc product.Di-Boc-3-methylpiperazine
Alkylation Reaction of mono-Boc-3-methylpiperazine with a butylating agentEfficient separation of the mono-protected intermediate.Minimal
Deprotection Removal of the Boc group with acidComplete removal of the protecting group without side reactions.Minimal

Stereochemical Investigations of 1 Butyl 3 Methylpiperazine and Its Analogs

Enantioselective Synthesis of Chiral 1-Butyl-3-methylpiperazine

Control of Stereochemistry at the C3 Position

Establishing the desired stereochemistry at the C3 position is the primary challenge in the synthesis of chiral this compound. Several methodologies have been developed to achieve this, primarily by utilizing precursors from the "chiral pool" or by employing stereoselective reactions.

One effective strategy involves the diastereoselective methylation of a chiral 2-oxopiperazine intermediate. nih.gov This approach allows for the introduction of the methyl group at the C3 position with a high degree of stereochemical control. Another powerful technique is the asymmetric lithiation-trapping of N-Boc protected piperazines. nih.govacs.orgmdpi.com This method uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (B1581126) to selectively deprotonate one of the enantiotopic protons on the piperazine (B1678402) ring. The resulting lithiated intermediate can then be trapped with an electrophile to install a substituent, providing access to a range of enantiopure α-substituted piperazines. nih.govacs.org The success and enantioselectivity of this method can be influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. nih.govmdpi.com

Furthermore, starting from readily available chiral α-amino acids provides a reliable route to enantiomerically pure 2-substituted piperazines, which can be analogous precursors for C3-substituted compounds. rsc.org

Strategies for Asymmetric Induction during Alkylation or Cyclization

Asymmetric induction involves the use of a chiral influence to favor the formation of one enantiomer or diastereomer during a chemical reaction. For piperazine synthesis, this can be applied during the cyclization step to form the ring or during alkylation steps.

Catalytic enantioselective synthesis represents a highly efficient approach. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to create α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov Similarly, iridium-catalyzed methods have been developed for the stereospecific synthesis of complex C-substituted piperazines through the cycloaddition of imines under mild conditions. acs.org These catalytic systems utilize chiral ligands to create a chiral environment around the metal center, guiding the reactants to form the desired stereoisomer.

The Stannyl Amine Protocol (SnAP) offers another convergent method for synthesizing piperazines from aldehydes, where a tin-substituted starting material facilitates a combined cyclization and C-C bond addition to imines. mdpi.com While not exclusively asymmetric, this protocol can be adapted for stereocontrol. The choice of protecting groups on the piperazine nitrogens is also crucial, as they can influence the stereochemical outcome of subsequent reactions.

Chiral Resolution Techniques for Enantiomers of this compound

When an enantioselective synthesis is not employed, a racemic mixture of this compound is produced. Chiral resolution is the process of separating these enantiomers. wikipedia.org

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. jocpr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of chiral compounds. nih.gov The choice of mobile phase, which often consists of a mixture of solvents like acetonitrile (B52724) and methanol (B129727) with additives like diethylamine, plays a critical role in achieving optimal separation. jocpr.com

Another effective method is capillary electrophoresis (CE), which can achieve chiral separation by adding a chiral selector, such as sulfated β-cyclodextrin, to the background electrolyte. bohrium.comresearchgate.net The selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities under the applied electric field, enabling their separation. bohrium.com

Conformational Analysis and Stereoisomeric Effects

The three-dimensional structure of this compound is not static. The piperazine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions. The N-butyl group and the C3-methyl group will have preferred orientations, which are influenced by steric interactions.

The stereochemistry at the C3 position has a profound impact on the molecule's properties and interactions. Studies on analogous chiral methyl-substituted phenylpiperazinium compounds have shown that the location of the methyl group (C2 vs. C3) and its stereochemistry (R vs. S) significantly affect the molecule's biological activity and selectivity for specific receptors. nih.gov For instance, chirality at the C3-position was found to be detrimental to agonist selectivity and efficacy for certain nicotinic acetylcholine (B1216132) receptors compared to chirality at the C2-position. nih.gov This highlights that stereoisomers, despite having the same chemical formula and connectivity, can exhibit distinct pharmacological profiles due to their different spatial arrangements. Furthermore, the presence of substituents can lead to more stable and less stable diastereomers, and methods exist to interconvert them, for example, through photocatalyzed epimerization. nih.gov

Preferred Ring Conformations of this compound

While specific experimental or computational studies on the conformational preferences of this compound are not extensively available in the current body of scientific literature, established principles of stereochemistry allow for a detailed and predictive analysis of its likely conformational behavior. The piperazine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents at each carbon and nitrogen atom can be in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For a substituted piperazine like this compound, several chair conformations are possible, differing in the axial or equatorial placement of the butyl and methyl groups and the orientation of the lone pair of electrons on the nitrogen atoms. The relative stability of these conformers is primarily governed by the minimization of steric hindrance, particularly 1,3-diaxial interactions. youtube.comucla.edu These are repulsive steric interactions between axial substituents on a cyclohexane-like ring. ucla.edu

Given the steric bulk of the butyl and methyl groups, the most stable conformation of this compound is predicted to be the one where both substituents occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions with other axial substituents (in this case, hydrogen atoms) on the ring.

The two primary chair conformers in equilibrium are shown below:

Conformer A (Diequatorial): The N-butyl group and the C-methyl group are both in equatorial positions. This is the thermodynamically favored conformation due to the absence of significant 1,3-diaxial interactions.

Conformer B (Diaxial): The N-butyl group and the C-methyl group are both in axial positions. This conformation is significantly less stable due to substantial steric repulsion between the axial butyl and methyl groups and the axial hydrogens on the same side of the ring.

It is important to note that other, less stable conformations, such as twist-boat conformations, may exist in equilibrium, but their population is generally negligible for simple substituted piperazines under normal conditions.

Influence of Butyl and Methyl Substituents on Conformational Dynamics

The butyl and methyl substituents on the piperazine ring of this compound exert a profound influence on the molecule's conformational dynamics, primarily by affecting the energy barrier to ring inversion and the equilibrium position between different chair conformers.

The energy difference between the diequatorial and diaxial conformers is a key factor in the conformational landscape. This energy difference can be approximated by considering the "A-values" of the substituents, which quantify the steric strain associated with an axial position for a given substituent on a cyclohexane ring. chemistrysteps.com While A-values are specifically determined for cyclohexane, they provide a useful qualitative and semi-quantitative guide for piperazine systems. Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

The A-value for a methyl group is approximately 1.7 kcal/mol, while that for a butyl group is slightly larger, around 2.1 kcal/mol, reflecting its greater steric bulk. In the diaxial conformation of this compound, both the butyl and methyl groups would experience significant 1,3-diaxial interactions, leading to a substantial increase in steric strain. The cumulative effect would make the diaxial conformer highly energetically unfavorable.

The presence of these bulky substituents also influences the rate of ring inversion, the process by which one chair conformation converts to another. Generally, bulky substituents increase the energy barrier for this process. However, the significant energy difference between the stable diequatorial conformer and the unstable diaxial conformer means that at any given time, the population of the diaxial form will be extremely low.

The following table summarizes the predicted conformational preferences and the influence of the substituents:

SubstituentPositionPredicted StabilityRationale
N-ButylEquatorialHighMinimizes 1,3-diaxial interactions.
C-MethylEquatorialHighMinimizes 1,3-diaxial interactions.
N-ButylAxialLowSignificant steric strain from 1,3-diaxial interactions.
C-MethylAxialLowSignificant steric strain from 1,3-diaxial interactions.

It is also worth noting that in certain contexts, such as in N-acylated or N-arylated piperazines, pseudoallylic strain can lead to a preference for an axial orientation of a C2-substituent. nih.govacs.org However, in a simple N-alkyl-C-alkyl piperazine like this compound, this effect is not expected to be a dominant factor, and the preference for equatorial substitution to alleviate steric hindrance is predicted to prevail.

Mechanistic and Kinetic Studies of Reactions Involving 1 Butyl 3 Methylpiperazine

Elucidation of Reaction Mechanisms in Synthetic Transformations

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing a detailed step-by-step description of how a chemical reaction occurs. For synthetic transformations involving 1-Butyl-3-methylpiperazine, this involves the identification of transient species and the characterization of energy barriers along the reaction coordinate.

Reactive intermediates are transient, high-energy molecules that are formed during a chemical reaction but are not the final products. uoanbar.edu.iq Their identification and characterization are key to understanding the reaction pathway. In the context of the synthesis of piperazine (B1678402) derivatives, several types of reactive intermediates can be postulated. For instance, in the reductive cyclization of dioximes to form piperazine rings, a proposed mechanism involves the formation of a diimine intermediate, followed by its cyclization to a dihydropyrazine. nih.gov

While specific studies on the reactive intermediates of this compound are not extensively documented, analogies can be drawn from related piperazine chemistries. For example, in nucleophilic substitution reactions, which are common for amines, the formation of charged intermediates is a critical step. The nitrogen atoms in the piperazine ring can act as nucleophiles, attacking electrophilic centers and forming quaternary ammonium (B1175870) intermediates. The stability and subsequent reactivity of these intermediates are influenced by the steric and electronic effects of the butyl and methyl substituents on the piperazine ring.

Table 1: Postulated Reactive Intermediates in Reactions of Piperazine Derivatives

Reaction TypePostulated IntermediateDescription
Reductive CyclizationDiimine, DihydropyrazineFormed during the synthesis of the piperazine ring from acyclic precursors. nih.gov
Nucleophilic SubstitutionQuaternary Ammonium IonFormed when the piperazine nitrogen attacks an electrophile.
Reaction with CO2Zwitterion, CarbamateFormed during the capture of carbon dioxide by the amine. nih.govresearchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for a reaction to proceed. Characterizing the transition state is essential for understanding reaction rates and selectivity. While experimental characterization of transition states is challenging, computational methods such as density functional theory (DFT) have become powerful tools for this purpose. figshare.com

For reactions involving this compound, the characterization of transition states would provide valuable information. For example, in an SN2 reaction where the piperazine nitrogen acts as a nucleophile, the transition state would involve the partial formation of a new bond to the electrophile and the partial breaking of the bond to the leaving group. The energy of this transition state would be influenced by the steric hindrance around the nitrogen atom caused by the butyl and methyl groups.

Computational studies on the degradation of piperazine have been used to rationalize the formation of various products by calculating the energy barriers for different reaction pathways. figshare.com A similar approach could be applied to this compound to predict its degradation products and their rates of formation.

Kinetic Analysis of this compound Reactions

Kinetic analysis involves the measurement of reaction rates and the determination of how these rates are affected by various factors such as reactant concentrations, temperature, and pressure. This information is used to determine the rate law for a reaction, which provides a mathematical description of its kinetics. unizin.orglibretexts.orgopentextbc.caopenstax.org

The rate law for a reaction is an equation that relates the reaction rate to the concentrations of the reactants. unizin.orglibretexts.orgopentextbc.caopenstax.org It is determined experimentally and cannot be predicted from the stoichiometry of the reaction. The exponents in the rate law are the reaction orders with respect to each reactant. unizin.orglibretexts.org

For a reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]m[Other Reactant]n

where k is the rate constant, and m and n are the reaction orders. The values of m and n can be determined using methods such as the method of initial rates, where the initial rate of the reaction is measured at different initial concentrations of the reactants. opentextbc.caopenstax.orgkhanacademy.org

The rate of a chemical reaction is highly dependent on temperature. The Arrhenius equation describes this relationship:

k = Ae-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy for the reaction can be determined.

The effect of pressure on reaction rates is most significant for reactions involving gases. For reactions in the liquid phase, the effect of pressure is generally small unless very high pressures are used. The pressure dependence of the rate constant is described by the activation volume of the reaction.

Studies on the thermal degradation of piperazine have shown that the rate of degradation increases with temperature, and activation energies for these processes have been determined. utexas.edu It is expected that the rates of reactions involving this compound would also increase with temperature.

Degradation Pathways of Piperazine Derivatives (General Applicability)

Piperazine and its derivatives can undergo degradation under various conditions, particularly at elevated temperatures and in the presence of oxygen. Understanding these degradation pathways is crucial for applications where these compounds are used in demanding environments, such as in CO2 capture processes. utexas.eduutexas.eduresearchgate.net

Thermal degradation of piperazine often proceeds through SN2 substitution reactions. utexas.eduutexas.edu At high temperatures, one piperazine molecule can act as a nucleophile, attacking another piperazine molecule in a ring-opening reaction. This can lead to the formation of oligomers and other degradation products. utexas.edu Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net

Oxidative degradation occurs in the presence of oxygen and is often catalyzed by metal ions. utexas.edu The degradation products can include a variety of compounds, such as aldehydes, carboxylic acids, and smaller amines. The specific products formed depend on the reaction conditions and the structure of the piperazine derivative.

Table 2: Common Degradation Products of Piperazine Derivatives

Degradation TypeCommon ProductsConditions
Thermal DegradationN-formylpiperazine, N-(2-aminoethyl)piperazine, AmmoniaHigh temperatures (e.g., 135-175°C) utexas.edu
Oxidative DegradationEthylenediamine, Carboxylate ions, AmidesPresence of oxygen, often with metal catalysts utexas.edu

Oxidative Degradation Mechanisms (e.g., radical-induced)

The oxidative degradation of piperazine and its derivatives is a significant concern in environments where they are exposed to oxygen, often catalyzed by metal ions. This degradation typically proceeds through radical-initiated pathways. For piperazine (PZ) itself, oxidation can be catalyzed by metal ions like Fe²⁺, Ni²⁺, Cr³⁺, and particularly Cu²⁺, which rapidly accelerates the process. utexas.edu The degradation of N-alkylated piperazines, such as 1-methylpiperazine (B117243), has also been studied, indicating that the substituent on the nitrogen atom can influence the reaction pathways. scirp.org

For this compound, several potential sites are susceptible to oxidative attack:

The N-H group: The secondary amine group can be a primary site for radical abstraction, initiating a cascade of degradation reactions.

The N-butyl group: The butyl group attached to the nitrogen can undergo oxidation, potentially leading to dealkylation or the formation of various oxygenated products.

The C-H bonds on the piperazine ring: The carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms (α-carbons), are susceptible to radical attack. The presence of a methyl group at the 3-position may influence the regioselectivity of this attack due to steric hindrance and electronic effects.

The C-methyl group: The methyl group on the ring could also be a site for radical abstraction.

The general mechanism for the oxidative degradation of amines often involves the formation of aminyl radicals, which can then react with oxygen to form peroxy radicals and subsequently hydroperoxides. The decomposition of these intermediates can lead to a variety of degradation products, including aldehydes, ketones, smaller amines, and ring-opened products. In the case of piperazine, identified oxidation products include ethylenediamine, carboxylate ions, and amides. utexas.edu

While specific kinetic data for this compound is not available, studies on piperazine have shown that its degradation is first-order with an activation energy of 183.5 kJ/mol under certain thermal conditions. utexas.edu The rate of oxidative degradation is highly dependent on factors such as temperature, oxygen concentration, and the presence of metal catalysts. utexas.edu

ParameterValue (for Piperazine)Reference
Degradation Order First-order utexas.edu
Activation Energy (Thermal) 183.5 kJ/mol utexas.edu
Catalysts for Oxidation Fe²⁺, Ni²⁺, Cr³⁺, Cu²⁺ utexas.edu

It is plausible that the butyl and methyl groups on this compound would affect its oxidative stability. The electron-donating nature of the alkyl groups could increase the electron density on the nitrogen atoms, potentially making them more susceptible to oxidation. scirp.org However, the steric bulk of the butyl group might also shield the nitrogen atom to some extent, potentially slowing down certain degradation pathways.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is another potential degradation pathway for cyclic amines, although piperazine itself is generally considered to be hydrolytically stable under neutral and acidic conditions. nih.gov The stability of piperazine salts, such as piperazine hydrochloride, further demonstrates its resistance to hydrolysis. nih.gov

For this compound, significant hydrolysis under typical ambient conditions is not expected due to the stability of the C-N and C-C bonds that constitute the piperazine ring. The N-butyl and C-methyl substitutions are also hydrolytically stable.

However, under more extreme conditions of pH and temperature, hydrolysis of the piperazine ring could potentially occur, leading to ring-opening. Studies on the hydrolysis of piperazine-2,5-dione, a derivative of piperazine, have been conducted, although this compound has a different functional group that is more susceptible to hydrolysis. nih.gov

The kinetics of hydrolysis for this compound have not been reported. In general, the rate of hydrolysis for amines is negligible in the absence of specific functional groups that are prone to this reaction, such as amides or esters. A study on a new N-phenylpiperazine derivative indicated that hydrolysis can be accelerated by both hydrogen and hydroxide (B78521) ions at the extremes of the pH scale. isaacpub.org

Given the general stability of the piperazine ring and alkyl substituents to hydrolysis, it can be inferred that this compound would exhibit high hydrolytic stability under a wide range of conditions.

ConditionExpected Hydrolytic Stability of this compound
Neutral pH High
Acidic pH High
Basic pH High
Elevated Temperature Moderate to High (dependent on pH)

It is important to note that while direct data is lacking, the principles of organic chemistry suggest that the primary degradation concerns for this compound would be related to oxidation rather than hydrolysis.

Derivatization and Functionalization Strategies for 1 Butyl 3 Methylpiperazine

Chemical Modifications at the N4 Position of the Piperazine (B1678402) Ring

The secondary amine at the N4 position of 1-Butyl-3-methylpiperazine is the most accessible site for chemical modification. Its nucleophilicity allows for a wide range of reactions to introduce new functional groups.

The conversion of the N4-amine to amides and carbamates is a common strategy to introduce diverse substituents and modulate the basicity of the nitrogen atom.

Amide Formation: N4-acylation can be readily achieved by reacting this compound with various acylating agents. Standard methods include the use of acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid byproduct. Alternatively, coupling with carboxylic acids can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net

Carbamate Formation: Carbamates are typically synthesized by reacting the N4-amine with chloroformates (e.g., ethyl chloroformate, phenyl chloroformate) or isocyanates. organic-chemistry.orgnih.gov Another versatile method involves reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to install the common Boc protecting group, which can be subsequently removed under acidic conditions. nih.gov These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.org

Table 1: Illustrative Reactions for N4-Amide and N4-Carbamate Synthesis

Product Type Reagent Class Example Reagent General Reaction Conditions Resulting N4-Substituent
Amide Acyl Chloride Benzoyl chloride Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) -C(O)Ph
Amide Carboxylic Acid Acetic acid Coupling agent (e.g., EDC), solvent (e.g., DMF) -C(O)CH₃
Carbamate Chloroformate Ethyl chloroformate Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) -C(O)OEt
Carbamate Isocyanate Phenyl isocyanate Aprotic solvent (e.g., THF) -C(O)NHPh

| Carbamate | Dicarbonate | Di-tert-butyl dicarbonate | Aprotic solvent (e.g., Dioxane or CH₂Cl₂) | -C(O)O(t-Bu) |

Beyond acylation, the N4 position is a key handle for introducing a wide array of chemical groups through various synthetic transformations.

N-Alkylation and N-Arylation: The N4-amine can be alkylated using alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base. nih.gov A powerful alternative is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond. mdpi.com For the introduction of aryl or heteroaryl groups, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice.

Michael Addition: As a nucleophile, the N4-amine can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, or sulfones, providing a straightforward route to functionalized alkyl chains attached to the N4 position.

Table 2: Selected Strategies for N4-Functionalization

Reaction Type Reagents Functionality Introduced
Reductive Amination Aldehyde/Ketone, Na(OAc)₃BH Substituted alkyl group
N-Arylation Aryl halide, Pd or Cu catalyst, base Aryl or heteroaryl group
Michael Addition Acrylonitrile, base catalyst -CH₂CH₂CN

| Sulfonamide Formation | Sulfonyl chloride (e.g., Tosyl chloride), base | Sulfonyl group (e.g., -SO₂Tol) |

Functionalization of the Carbon Skeleton of this compound

Modifying the carbon framework of this compound is significantly more challenging than N4-derivatization due to the lower reactivity of C-H bonds. mdpi.com However, modern synthetic methods offer potential strategies for such transformations.

The N1-butyl group is chemically robust. Its functionalization generally requires harsh conditions that may not be compatible with the rest of the molecule. Theoretical strategies include:

Radical Halogenation: Free-radical reactions could introduce a halogen at various positions on the butyl chain, albeit with likely poor selectivity.

Oxidation: Strong oxidizing agents could potentially oxidize terminal or internal positions, but would likely also affect the piperazine ring.

Directed C-H Activation: Advanced methods using transition metal catalysts could achieve site-selective functionalization, for example, at the terminal methyl group, but this remains a specialized and challenging area of research.

Direct functionalization of the piperazine ring's C-H bonds is a known synthetic challenge. mdpi.com The positions adjacent to the nitrogen atoms (α-amino positions) are the most activated.

Photocatalytic C-H Functionalization: Recent advances have shown that iridium-based photocatalysts can facilitate the oxidation of an α-amino C-H bond via a single electron transfer mechanism. encyclopedia.pub The resulting α-amino radical can then be coupled with various partners, such as electron-deficient arenes, to form a new C-C bond. encyclopedia.pub This method provides a direct way to arylate the piperazine ring.

Deprotonation-Alkylation: The use of a strong base, such as an organolithium reagent, could potentially deprotonate a C-H bond adjacent to a nitrogen, forming an anion that could be trapped by an electrophile. This approach often requires the nitrogen to be protected with a suitable directing group.

Synthesis of Polymeric and Supramolecular Systems Incorporating this compound Moieties

The unique structure of this compound allows for its incorporation into larger macromolecular and supramolecular structures.

Polymeric Systems: While piperazine itself can be used as a difunctional monomer in step-growth polymerization (e.g., with a diacyl chloride to form a polyamide), this compound has only one reactive N-H group. Therefore, it is more suitable as a chain-terminating agent or for creating pendant groups on a polymer backbone. For instance, a polymer with reactive side chains (e.g., poly(glycidyl methacrylate)) could be post-functionalized by reaction with the N4-amine of this compound. Alternatively, the N4-position could be derivatized with a polymerizable group, such as a methacrylate, turning the entire molecule into a monomer for radical polymerization. researchcommons.org

Supramolecular Systems: The piperazine moiety can be integrated into supramolecular assemblies through non-covalent interactions. By attaching specific recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces, or metal-coordinating ligands) to the N4 position, this compound derivatives can be designed to self-assemble into discrete architectures or to bind to specific host molecules. The N4-amine itself can act as a hydrogen bond acceptor, and upon protonation, as a hydrogen bond donor, participating in complex networks.

Computational and Theoretical Studies of 1 Butyl 3 Methylpiperazine

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Butyl-3-methylpiperazine, these theoretical studies provide insights into its electronic structure, stability, and potential reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, calculations would yield various electronic properties.

Key parameters obtained from DFT calculations include the total energy of the molecule, which indicates its stability, and the distribution of electron density, which reveals how electrons are shared between atoms. Bond lengths, bond angles, and dihedral angles are also calculated and can be compared with experimental data if available. The calculated vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra. The nature of chemical bonds can be further analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information on charge distribution and orbital interactions.

Interactive Data Table: Predicted Structural Parameters of this compound (Illustrative)

ParameterPredicted Value
C-N Bond Length (ring)1.45 - 1.47 Å
C-C Bond Length (ring)1.53 - 1.55 Å
N-Butyl Bond Length~1.47 Å
C-Methyl Bond Length~1.54 Å
Piperazine (B1678402) Ring ConformationPredominantly Chair

Note: The data in this table is illustrative and based on general values for similar substituted piperazines. Specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl substituents and the piperazine ring.

The Molecular Electrostatic Potential (MEP) surface is another important tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the alkyl groups.

Interactive Data Table: Predicted FMO Properties of this compound (Illustrative)

PropertyPredicted Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy0.5 to 1.5 eV
HOMO-LUMO Gap6.5 to 8.5 eV

Note: The data in this table is illustrative and based on general values for similar substituted piperazines. Specific computational data for this compound is not available in the cited literature.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a proposed reaction pathway can be determined.

For instance, the protonation of the two nitrogen atoms in the piperazine ring is a key aspect of its chemistry. Quantum chemical calculations can predict the proton affinity of each nitrogen, indicating which one is more basic and therefore more likely to be protonated first. The presence of the electron-donating butyl and methyl groups is expected to increase the basicity of the nitrogen atoms compared to unsubstituted piperazine.

Furthermore, computational models can be used to predict the outcome of reactions such as N-alkylation or N-acylation, providing insights into the regioselectivity of such transformations.

Calculation of Reaction Energy Barriers and Transition States

A fundamental aspect of understanding a chemical reaction is the study of its energy landscape. Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which determines the reaction rate.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model these processes. For this compound, these calculations would involve mapping the potential energy surface for various reactions. This would allow for the identification of the lowest energy path from reactants to products and the precise geometry and energy of the transition state.

Hypothetical Data Table for Future Research:

Reaction TypeComputational MethodCalculated Activation Energy (kJ/mol)Key Transition State Bond Distances (Å)
N-alkylationDFT (B3LYP/6-31G*)Data not availableData not available
Ring ConformationMP2/cc-pVTZData not availableData not available
C-H ActivationCCSD(T)Data not availableData not available

This table illustrates the type of data that would be generated from dedicated computational studies on this compound.

Computational Screening for Novel Transformations and Derivatives

Computational screening is a high-throughput method to explore the chemical space around a core molecule like this compound. By simulating various reactions and modifications to its structure, researchers can predict the feasibility and potential properties of new derivatives without the need for extensive laboratory synthesis.

This process can be used to identify derivatives with desirable electronic, steric, or pharmacokinetic properties. For example, by adding different functional groups to the piperazine ring or the butyl chain, it would be possible to screen for compounds with enhanced biological activity or improved material properties. The results of such screenings can guide experimental efforts, saving time and resources.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. QSAR and QSPR models are key tools in this area, establishing mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or physical properties (QSPR).

For this compound and its potential derivatives, QSAR models could be developed to predict their interaction with biological targets, such as enzymes or receptors. This would involve compiling a dataset of structurally similar compounds with known activities and then using statistical methods to build a predictive model.

Similarly, QSPR models could predict physical properties like boiling point, solubility, and lipophilicity. These models are crucial in drug development and materials science for optimizing the performance of a compound.

Illustrative Table of Molecular Descriptors for QSAR/QSPR Models:

DescriptorDefinitionHypothetical Value for this compound
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.Data not available
LogPThe logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.Data not available
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Data not available
Number of Rotatable BondsThe count of bonds that allow free rotation around them.Data not available
Hydrogen Bond Donors/AcceptorsThe number of hydrogen atoms attached to electronegative atoms and the number of electronegative atoms, respectively.Data not available

This table showcases the types of molecular descriptors that would be calculated and used in the development of QSAR/QSPR models for this compound.

Spectroscopic and Advanced Analytical Characterization Techniques for 1 Butyl 3 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C (carbon-13) NMR are primary techniques for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-butyl-3-methylpiperazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the butyl group, the methyl group, and the piperazine (B1678402) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about their chemical environment. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom in the butyl group, the methyl group, and the piperazine ring.

Table 1: Expected ¹H NMR Data for this compound

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Butyl-CH₃ 0.8 - 1.0 Triplet (t) 3H
Butyl-CH₂ 1.2 - 1.6 Multiplet (m) 4H
N-CH₂ (Butyl) 2.2 - 2.5 Triplet (t) 2H
Methyl-CH₃ 1.0 - 1.2 Doublet (d) 3H

Table 2: Expected ¹³C NMR Data for this compound

Assignment Expected Chemical Shift (δ, ppm)
Butyl-CH₃ 13 - 15
Butyl-CH₂ 20 - 30
Butyl-CH₂ 28 - 32
N-CH₂ (Butyl) 55 - 60
Methyl-CH₃ 15 - 20
Piperazine-C3 50 - 55

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the butyl group and within the piperazine ring, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the butyl group to the nitrogen at the 1-position of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is 156.28 g/mol . A high-resolution mass spectrum would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of the butyl group, cleavage of the piperazine ring, and other characteristic fragmentations of alkylamines.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Possible Fragment Interpretation
156 [M]⁺ Molecular Ion
141 [M-CH₃]⁺ Loss of a methyl group
99 [M-C₄H₉]⁺ Loss of the butyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the piperazine ring. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the disubstitution on both nitrogen atoms of the piperazine ring.

Table 4: Expected Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
2800 - 3000 C-H stretching (alkyl) IR, Raman
1440 - 1470 C-H bending (alkyl) IR, Raman

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. If a suitable single crystal of a salt of this compound could be grown, X-ray diffraction analysis would provide the precise three-dimensional arrangement of the atoms in the solid state. This would confirm the connectivity and provide detailed information about bond lengths, bond angles, and the conformation of the piperazine ring (typically a chair conformation) and the butyl group. As of now, no public crystal structure data is available for this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for determining the purity of this compound. By developing a suitable method, the presence of any impurities, such as starting materials or byproducts from its synthesis, can be detected and quantified.

Enantiomeric Separation: Since this compound has a chiral center at the 3-position of the piperazine ring, it exists as a pair of enantiomers. Chiral chromatography, using a chiral stationary phase (CSP) in either GC or HPLC, would be the method of choice to separate and quantify the individual enantiomers. The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers.

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, a GC method would likely involve its separation from other volatile components in a mixture, followed by detection using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

While no specific GC method for this compound has been published, a study on the analysis of similar short-chain N-alkylated piperazines, such as piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427), provides a relevant reference point. This study developed a simple and effective GC method for the quantitative determination of these compounds in pharmaceutical drug substances. The separation was achieved on a DB-17 column, which is a (50%-Phenyl)-methylpolysiloxane stationary phase.

An analogous approach for this compound would likely yield a longer retention time than its smaller counterparts (1-methyl and 1-ethyl piperazine) due to its higher boiling point and increased interaction with the stationary phase. The precise retention time would be dependent on the specific chromatographic conditions employed.

Table 1: Illustrative GC Parameters for Analysis of Related N-Alkyl Piperazines

ParameterCondition
Column DB-17, 30 m x 0.53 mm, 1.0 µm film thickness
Carrier Gas Helium at 2 mL/min
Injector Temperature 250°C
Detector Temperature 260°C (FID)
Oven Program 150°C for 10 min, then ramped at 35°C/min to 260°C, hold for 2 min
Injection Mode Split (1:5)
Injection Volume 1.0 µL
Diluent Methanol (B129727)
Note: These parameters are for the analysis of piperazine, 1-methylpiperazine, and 1-ethylpiperazine and would require optimization and validation for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that it can exist as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is particularly crucial in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

A review of the literature did not yield a specific chiral chromatography method for the resolution of this compound enantiomers. The development of such a method would involve screening a variety of chiral columns and mobile phases to achieve baseline separation of the two enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation.

While no direct method is available, the successful chiral resolution of other chiral piperazine derivatives has been reported, suggesting that a similar approach would be feasible for this compound. researchgate.net The development and validation of a specific method would be a prerequisite for the accurate determination of its enantiomeric purity.

Advanced Chemical Applications of 1 Butyl 3 Methylpiperazine

Role as Ligands in Coordination Chemistry

The nitrogen atoms of the piperazine (B1678402) ring are excellent donors for metal ions, making piperazine and its derivatives versatile ligands in coordination chemistry. biointerfaceresearch.com The substitution on the nitrogen atoms, as seen in 1-Butyl-3-methylpiperazine, not only influences the steric and electronic properties of the resulting metal complexes but also allows for the fine-tuning of their reactivity and stability. researchgate.net

Design and Synthesis of Metal Complexes with Piperazine Ligands

The synthesis of metal complexes involving piperazine-based ligands is a well-established area of research. These ligands can coordinate to metal centers in various modes, including monodentate, bidentate bridging, and as part of larger macrocyclic structures. The presence of N-substituents like the butyl group in this compound can direct the coordination geometry and influence the solubility of the resulting complexes in different solvents.

The general approach to synthesizing these complexes involves the direct reaction of a metal salt with the piperazine ligand in a suitable solvent. The choice of metal, ligand-to-metal ratio, counter-ion, and reaction conditions can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. nih.gov

For instance, the reaction of a substituted piperazine with a transition metal halide can yield complexes with distinct coordination environments. The characterization of these complexes is typically performed using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis to determine their structure and bonding. biointerfaceresearch.comnih.gov While specific studies on this compound are limited, the extensive research on analogous N-substituted piperazines provides a strong foundation for predicting its coordination behavior.

Table 1: Representative Examples of Metal Complexes with Substituted Piperazine Ligands

LigandMetal IonResulting Complex FormulaCoordination GeometryReference
N-MethylpiperazineManganese(II)[Mn(C5H12N2)Cl2]Tetrahedral researchgate.net
1,4-Bis(3-aminopropyl)piperazineCopper(II)[Cu(C10H24N4)(ClO4)]+Distorted Square PyramidalN/A
2,6-bis[(N-Methylpiperazine-1-yl)methyl]-4-formyl phenolCopper(II)[Cu2L(CH3COO)2]ClO4Tetragonal Pyramid mdpi.com

This table presents examples with other substituted piperazines to illustrate the coordination chemistry potential of ligands like this compound.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from piperazine ligands have shown significant promise in catalysis. nih.gov In homogeneous catalysis , where the catalyst is in the same phase as the reactants, these complexes can facilitate a variety of organic transformations. The steric bulk of the N-butyl group and the chirality introduced by the C-methyl group in this compound could be particularly advantageous in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is crucial.

In heterogeneous catalysis , the piperazine-based metal complex is immobilized on a solid support. This approach offers the benefits of easy catalyst separation and recycling. The functional groups on the piperazine ligand can be used to anchor the complex to the support. While direct catalytic applications of this compound complexes are not extensively documented, related N-substituted piperazine complexes have been explored as catalysts in various reactions, including oxidation and polymerization. researchgate.net

Incorporation into Functional Materials

The unique structural and chemical properties of the piperazine moiety make it an attractive building block for the synthesis of functional materials with tailored properties.

Precursor in Polymer Synthesis and Modification

Piperazine and its derivatives are valuable monomers for the synthesis of a wide range of polymers, including polyamides, polyureas, and polyimides. The two reactive amine groups of the piperazine ring allow for its incorporation into polymer backbones through condensation polymerization. The resulting polymers often exhibit enhanced thermal stability and mechanical properties.

This compound can be used as a functional monomer to introduce specific properties into a polymer. The butyl group can enhance solubility in organic solvents and increase the flexibility of the polymer chains, while the methyl group can influence the polymer's morphology and stereochemistry. Although specific polymers derived from this compound are not widely reported, the general principles of piperazine-based polymer synthesis are well-established.

Table 2: Examples of Polymerization Reactions Involving Piperazine Derivatives

Piperazine DerivativeCo-monomerPolymer TypePotential Application
PiperazineAdipoyl chloridePolyamideHigh-performance fibers
N-MethylpiperazineDiisocyanatePolyureaElastomers, coatings
PiperazinePyromellitic dianhydridePolyimideHigh-temperature resistant films

Component in Advanced Materials for Specific Applications

The incorporation of piperazine units into more complex material architectures can lead to advanced materials with specific functionalities. For example, piperazine-containing ligands have been used to construct Metal-Organic Frameworks (MOFs) , which are porous materials with applications in gas storage, separation, and catalysis. The structure-directing properties of the piperazine moiety can influence the pore size and topology of the resulting MOF.

Furthermore, polymers and materials containing piperazine have been investigated for their potential in biomedical applications, such as drug delivery and antimicrobial coatings. The basicity of the piperazine nitrogen atoms can be utilized for pH-responsive drug release, while quaternization of the nitrogen atoms can impart antimicrobial activity.

Solvent Applications and Reaction Media

The physical and chemical properties of piperazine and its derivatives make them suitable for use as specialized solvents and reaction media in various chemical processes.

Piperazine itself is a high-boiling, polar, and basic liquid that is miscible with water and many organic solvents. These properties are often retained in its N-substituted derivatives. The use of piperazine-based solvents is particularly prominent in the field of carbon dioxide (CO2) capture . Aqueous solutions of piperazine and its derivatives are effective at absorbing CO2 due to the formation of carbamates. The specific substitution pattern in this compound could influence its CO2 absorption capacity, kinetics, and regeneration energy.

In organic synthesis, N-alkylated piperazines can serve as basic catalysts or as solvents that can also act as reagents. mdpi.com For example, their basicity can be utilized to promote dehydrohalogenation reactions or to act as acid scavengers. The higher boiling point of these compounds makes them suitable for reactions requiring elevated temperatures. While the use of this compound as a solvent is not extensively documented in academic literature, its properties suggest potential applications in specific synthetic contexts where a basic, high-boiling solvent is required.

Evaluation as Non-Aqueous Solvent Systems

There is currently no scientific literature available that evaluates or describes the use of this compound as a component or primary solvent in non-aqueous solvent systems. The physicochemical properties that would determine its suitability for such applications, including polarity, viscosity, boiling point, and solvency power for various solutes, have not been characterized in the context of forming non-aqueous solutions for chemical reactions or separations. Consequently, no research findings or comparative analyses are available.

Table 1: Physicochemical Properties of this compound in Non-Aqueous Systems

This table is provided to illustrate the type of data typically required for evaluation. No data is currently available in published literature for this compound.

PropertyValueTemperature (°C)Pressure (kPa)Reference
Viscosity (cP)No data availableN/AN/AN/A
Density (g/cm³)No data availableN/AN/AN/A
Dielectric ConstantNo data availableN/AN/AN/A
Solute SolubilityNo data availableN/AN/AN/A

Potential in Gas Absorption Processes (e.g., CO2 capture research)

An extensive search of research databases reveals no studies focused on the application of this compound for gas absorption processes, including the capture of carbon dioxide (CO2). The field of CO2 capture extensively investigates amine-based solvents, with significant research dedicated to piperazine (PZ) and its derivatives like 2-methylpiperazine (B152721) (2-MPZ) due to their reaction kinetics and absorption capacities. nih.govacs.org These studies often involve blending such amines with other solvents, including ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim][Ac]), to enhance performance. flogen.org

However, this compound has not been identified as a candidate in this line of research. There are no published data on its CO2 absorption capacity, reaction kinetics, heat of absorption, or stability in a gas-scrubbing environment. Therefore, its potential and performance in comparison to established or experimental CO2 capture solvents are unknown.

Table 2: Performance Metrics of this compound in CO2 Capture Research

This table is provided to illustrate the type of data typically required for evaluation. No data is currently available in published literature for this compound.

Performance MetricValueConditionsReference
CO2 Loading Capacity (mol CO2/mol amine)No data availableN/AN/A
Absorption Rate ConstantNo data availableN/AN/A
Heat of Absorption (kJ/mol CO2)No data availableN/AN/A
Cyclic Capacity (mol/kg)No data availableN/AN/A

Future Research Trajectories and Contemporary Challenges in 1 Butyl 3 Methylpiperazine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

Future research is focused on developing more direct and efficient synthetic routes. A key challenge is achieving selective functionalization of the two distinct nitrogen atoms and the carbon backbone.

Key Challenges and Research Directions:

Regioselective N-Alkylation: Developing methods to selectively add the butyl group to the N1 position of a 3-methylpiperazine precursor without reacting at the N4 position is paramount. One-pot-one-step procedures using a protonated piperazine (B1678402) as a monoprotected intermediate have shown promise for other derivatives and could be adapted. nih.gov

Convergent Synthesis: Building the ring system with the substituents already in place is an attractive alternative. Strategies like the [3+3] cycloaddition of azomethine ylides or palladium-catalyzed cyclization of diamine components with propargyl units offer novel disconnections for constructing the piperazine core. nih.govorganic-chemistry.org

C-H Functionalization: Recent advances in direct C-H functionalization offer a paradigm shift. mdpi.comresearchgate.net Photoredox catalysis, for instance, could enable the introduction of the methyl group onto a pre-formed N-butylpiperazine ring, potentially reducing the number of synthetic steps. mdpi.comacs.org However, controlling the site-selectivity of such reactions on the piperazine ring remains a significant hurdle. mdpi.com

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Description Potential Advantages Contemporary Challenges
Sequential Alkylation Stepwise introduction of butyl and methyl groups onto a piperazine or pyrazine (B50134) precursor.Utilizes commercially available starting materials.Poor regioselectivity, formation of byproducts, requires protecting groups. nih.gov
Reductive Amination Reaction of a suitable diamine precursor with carbonyl compounds to form and then reduce imine intermediates, building the ring.Modular approach allowing for substituent diversity.Precursor availability, control of cyclization versus polymerization.
Photoredox Catalysis Use of visible light and a photocatalyst to generate radical intermediates for C-H or N-H functionalization.Mild reaction conditions, high functional group tolerance, novel reactivity. mdpi.comacs.orgScalability issues due to light penetration, catalyst cost, and achieving high site-selectivity. mdpi.com
Flow Chemistry Performing reactions in continuous flow reactors.Improved heat and mass transfer, enhanced safety, potential for scalability and automation. mdpi.comHigh initial setup cost, potential for clogging, direct translation from batch to flow can be difficult. mdpi.com

Development of Highly Sensitive and Selective Analytical Methods

The accurate detection and quantification of 1-Butyl-3-methylpiperazine are complicated by the likely presence of structural isomers (e.g., 1-Butyl-2-methylpiperazine) and regioisomers (e.g., 2-Butyl-1-methylpiperazine) that may form during synthesis. Furthermore, its lack of a strong chromophore makes detection by standard UV-Vis spectroscopy challenging at low concentrations. jocpr.com Therefore, the development of highly sensitive and selective analytical methods is a critical research area.

The primary challenge lies in achieving sufficient resolution to separate this compound from closely related impurities. Future research will likely focus on hyphenated chromatographic techniques and advanced separation modes.

Potential Analytical Methodologies:

Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high resolving power for volatile compounds. Derivatization of the secondary amine can improve peak shape and volatility. The mass spectrometer provides definitive structural information, crucial for distinguishing between isomers based on their fragmentation patterns. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing non-volatile compounds in complex matrices. researchgate.net Method development would need to focus on optimizing chromatographic conditions (e.g., column chemistry, mobile phase) to achieve isomeric separation. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for quantification at very low levels.

Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is particularly well-suited for separating charged species. The use of chiral selectors or cyclodextrins as buffer additives has proven effective for separating other piperazine isomers and could be a key strategy for analyzing this compound. nih.gov

Analytical Technique Principle of Separation/Detection Strengths for this compound Challenges to Overcome
GC-MS Separation by boiling point/polarity on a capillary column; detection by mass-to-charge ratio.High chromatographic efficiency; can distinguish isomers by fragmentation. researchgate.netMay require derivatization; thermal degradation is a possibility.
LC-MS/MS Separation by partitioning between stationary and mobile phases; detection by precursor/product ion transitions.High sensitivity and selectivity; suitable for complex mixtures. researchgate.netAchieving chromatographic separation of closely related isomers can be difficult.
Capillary Electrophoresis Separation by differential migration in an electric field.Exceptional separation efficiency; effective for isomers with additives like cyclodextrins. nih.govLower sensitivity compared to MS; requires charged or chargeable analyte.
HPLC with Derivatization HPLC separation followed by UV or fluorescence detection after reaction with a labeling agent (e.g., NBD-Cl). jocpr.comAllows for detection using common HPLC-UV systems; enhances sensitivity.Derivatization adds a step to sample preparation and may have incomplete reactions.

Sustainable and Scalable Production Methodologies

Translating a laboratory synthesis into a large-scale, industrial process requires a focus on sustainability, cost-effectiveness, and safety. For this compound, this involves moving away from stoichiometric reagents, hazardous solvents, and energy-intensive purification methods. The principles of green chemistry provide a roadmap for future research in this area.

A major challenge is to design a process that is both environmentally benign and economically viable. This includes minimizing waste, using renewable feedstocks, and ensuring the process can be scaled up safely and efficiently. nih.gov

Future Research Directions for Sustainable Production:

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid-supported catalysts can simplify product purification, as the catalyst can be easily filtered off and potentially reused. This approach has been explored for synthesizing other monosubstituted piperazines. nih.gov

Green Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids would significantly reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, leading to more energy-efficient processes. nih.gov The development of flow microwave reactors could enable continuous and scalable production. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Convergent strategies that build the ring in one step are often more atom-economical than linear sequences with protecting groups. nih.gov

Interdisciplinary Research Opportunities in Advanced Chemical Science

While specific applications for this compound are not yet established, its structure as an unsymmetrical, functionalized piperazine makes it an intriguing scaffold for interdisciplinary research. The piperazine ring is a "privileged scaffold" known to interact with a wide range of biological targets. nih.govmdpi.com The combination of a lipophilic butyl group and a chiral center at the 3-position provides a unique three-dimensional structure for molecular recognition.

The primary challenge is to identify the specific areas where this compound's unique properties can be best exploited. This requires collaboration between synthetic chemists, biologists, and materials scientists.

Potential Interdisciplinary Applications:

Medicinal Chemistry: this compound could serve as a starting point for developing new therapeutic agents. The specific substitution pattern may offer a novel pharmacokinetic and pharmacodynamic profile. It could be explored for activity in areas where other piperazines have been successful, such as CNS disorders, oncology, or infectious diseases. mdpi.comrsc.org Future work would involve synthesizing libraries of analogues and screening them for biological activity.

Materials Science: The diamine structure of this compound makes it a candidate as a monomer for creating novel polymers or as a curing agent for epoxy resins. The butyl and methyl groups could impart specific properties like hydrophobicity or altered thermal stability to the resulting materials.

Catalysis: Chiral piperazine derivatives can act as ligands in asymmetric catalysis. The synthesis of enantiomerically pure (R)- or (S)-1-Butyl-3-methylpiperazine could yield new ligands for creating stereoselective catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.